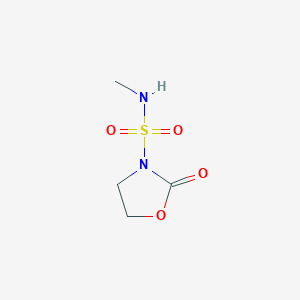
(3,4,5-Triethoxybenzyl)amine
Übersicht
Beschreibung
3,4,5-Trimethoxybenzylamine is an organic compound with the linear formula (CH3O)3C6H2CH2NH2 . It has a molecular weight of 197.23 . It’s a liquid with a refractive index of 1.548 (lit.) and a density of 1.155 g/mL at 25 °C (lit.) .
Synthesis Analysis
3,4,5-Trimethoxybenzylamine has been used in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L−xylopyranoside .
Chemical Reactions Analysis
Amines, including 3,4,5-Trimethoxybenzylamine, can undergo various reactions such as alkylation and acylation .
Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzylamine is a liquid with a refractive index of 1.548 (lit.) and a density of 1.155 g/mL at 25 °C (lit.) . It has a boiling point of 121 °C/0.05 mmHg (lit.) .
Wissenschaftliche Forschungsanwendungen
Potentiometric, Calorimetric, and NMR Studies
- Application : A study on N4O3 tripodal amine phenol ligands, similar in structure to (3,4,5-Triethoxybenzyl)amine, explored their complexation properties with lanthanide ions, revealing a marked preference for heavier lanthanides and providing insights into ligand-metal interactions (Caravan et al., 1995).
C–C Bond Cleavage in Amine-Bis(phenoxy) Group 4 Benzyl Complexes
- Application : Research on Group 4 tetrabenzyl compounds and their reaction with tetradentate amine-tris(phenol) ligands, related to this compound, demonstrated unusual C–C bond cleavage, leading to insights into the formation of amine-bis(phenoxy) dibenzyl complexes (Gowda et al., 2014).
Tripodal Aminophenolate Ligand Complexes in Water
- Application : The study investigated the complex formation constants of water-soluble amine phenols, including compounds structurally similar to this compound, with various metal ions. This research is significant for understanding the stability and coordination of such complexes (Caravan & Orvig, 1997).
Bulky Ortho 3-Methoxy Groups on N4O3 Amine Phenol Ligands
- Application : This study involved the synthesis and characterization of N4O3 amine phenol ligands, like this compound, and their lanthanide complexes. It provided insights into the structural aspects and coordination behavior of these ligands (Liu et al., 1993).
Gallium(III) and Indium(III) Complexes of Tris(2-mercaptobenzyl)amine and Tris(2-hydroxybenzyl)amine
- Application : The study explored the behavior of tris(2-mercaptobenzyl)amine and tris(2-hydroxybenzyl)amine, related to this compound, in forming complexes with Ga3+ and In3+, contributing to the understanding of their diagnostic imaging applications (Motekaitis et al., 1998).
Aminomethylation Reaction of Ortho-pyridyl C-H Bonds
- Application : Research on the catalytic activity of group 3 metal triamido complexes, including reactions with primary amines similar to this compound, led to the development of aminomethylated products, indicating potential in organic synthesis (Nagae et al., 2015).
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
- Application : The synthesis and characterization of N3O3 amine phenols, akin to this compound, provided valuable information on their coordination with Group 13 metal ions, useful for understanding their chemical and physical properties (Liu et al., 1993).
Electrochemical Oxidation of Primary Amine in Ionic Liquid Media
- Application : This study investigated the electrochemical oxidation of primary amine compounds, including those structurally related to this compound, in ionic liquid media, offering insights into electrode surface modifications and potential applications in electrochemistry (Ghilane et al., 2010).
Safety and Hazards
3,4,5-Trimethoxybenzylamine has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335, indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . It’s classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Eigenschaften
IUPAC Name |
(3,4,5-triethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8H,4-6,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUESGNYPUJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299220 | |
| Record name | 3,4,5-Triethoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898808-58-7 | |
| Record name | 3,4,5-Triethoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898808-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Triethoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















